1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)phenothiazin-10-yl)propyl)-, acetate

Description

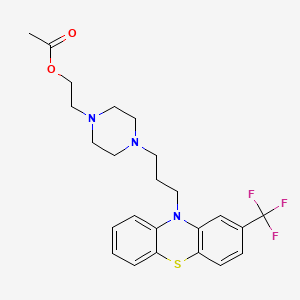

Chemical Structure and Properties The compound 1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)phenothiazin-10-yl)propyl)-, acetate (molecular formula: C24H28F3N3O2S; molecular weight: 479.56 g/mol) is a phenothiazine derivative with a piperazine-ethanol side chain esterified with acetic acid . It is structurally related to fluphenazine, a potent antipsychotic agent, where the hydroxyl group of the ethanol moiety is acetylated to form the acetate ester . This esterification enhances lipophilicity, influencing pharmacokinetic properties such as absorption and duration of action .

Pharmacological Role As a phenothiazine, it acts as a dopamine D2 receptor antagonist, with additional affinity for serotonin (5-HT2) and histamine (H1) receptors . The trifluoromethyl group at position 2 of the phenothiazine ring increases receptor binding potency compared to non-fluorinated analogs like chlorpromazine . The acetate ester serves as a prodrug, requiring hydrolysis in vivo to release the active metabolite, fluphenazine .

Properties

CAS No. |

2021-89-8 |

|---|---|

Molecular Formula |

C24H28F3N3O2S |

Molecular Weight |

479.6 g/mol |

IUPAC Name |

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl acetate |

InChI |

InChI=1S/C24H28F3N3O2S/c1-18(31)32-16-15-29-13-11-28(12-14-29)9-4-10-30-20-5-2-3-6-22(20)33-23-8-7-19(17-21(23)30)24(25,26)27/h2-3,5-8,17H,4,9-16H2,1H3 |

InChI Key |

VZXRBTTXAUZWBO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Phenothiazine Core with Trifluoromethyl Substitution

- The starting material is typically 2-(trifluoromethyl)phenothiazine , which is synthesized by introducing a trifluoromethyl group onto the phenothiazine nucleus. This can be achieved via electrophilic aromatic substitution or by using trifluoromethylating reagents on phenothiazine precursors.

- The phenothiazine nucleus provides the core pharmacophore essential for antipsychotic activity.

Alkylation of the Phenothiazine Nitrogen at Position 10

- The 10-position nitrogen of the phenothiazine is alkylated with a suitable 3-chloropropyl derivative to introduce the propyl linker.

- This step is typically carried out by nucleophilic substitution, where the nitrogen attacks the alkyl halide under basic conditions, forming the 10-(3-chloropropyl)phenothiazine intermediate.

Coupling with 1-Piperazineethanol and Subsequent Acetylation

- The intermediate is then reacted with 1-piperazineethanol , where the piperazine nitrogen displaces the halide, linking the phenothiazine moiety to the piperazine ring via a propyl chain.

- The hydroxyl group of the piperazineethanol is subsequently acetylated to form the acetate ester, yielding the final compound.

- Acetylation is typically performed using acetic anhydride or acetyl chloride under controlled conditions.

Detailed Synthetic Route

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Phenothiazine + trifluoromethylating agent | Introduction of trifluoromethyl group onto phenothiazine ring |

| 2 | 10-Nitrogen alkylation with 3-chloropropyl chloride | Nucleophilic substitution to form 10-(3-chloropropyl)phenothiazine intermediate |

| 3 | Reaction with 1-piperazineethanol | Piperazine nitrogen displaces chloride, forming 4-(3-(2-(trifluoromethyl)phenothiazin-10-yl)propyl)-1-piperazineethanol |

| 4 | Acetylation with acetic anhydride or acetyl chloride | Conversion of hydroxyl group to acetate ester, yielding 1-piperazineethanol acetate derivative |

Analytical Data and Quality Control

| Parameter | Typical Result | Methodology |

|---|---|---|

| Purity | ≥ 98% | HPLC, NMR |

| Melting Point | 235-237 °C (for dihydrochloride salt) | Differential Scanning Calorimetry |

| Molecular Weight | 479.6 g/mol | Mass Spectrometry |

| Structural Confirmation | NMR, IR, MS, Elemental Analysis | Standard analytical techniques |

Chemical Reactions Analysis

Types of Reactions: O-Acetylfluphenazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

O-Acetylfluphenazine has diverse applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects in treating psychotic disorders and its pharmacokinetic properties.

Industry: Utilized in the production of pharmaceutical formulations and as an impurity reference material

Mechanism of Action

O-Acetylfluphenazine exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action leads to a decrease in dopamine activity, which is believed to be responsible for its antipsychotic effects. The compound also affects the release of hypothalamic and hypophyseal hormones, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenothiazine derivatives share a tricyclic phenothiazine core but differ in side-chain substitutions and ester modifications, which critically affect their pharmacokinetics and therapeutic profiles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Phenothiazines

Key Findings

Potency and Receptor Affinity: The trifluoromethyl group in fluphenazine derivatives confers higher dopamine D2 receptor affinity compared to chlorinated analogs (e.g., perphenazine, prochlorperazine). This results in greater antipsychotic potency but also a higher risk of extrapyramidal symptoms (EPS) . Perphenazine’s chlorine substituent and unmodified ethanol side chain enhance serotonin 5-HT2 receptor binding, reducing EPS incidence compared to fluphenazine .

Ester Modifications and Duration of Action: Fluphenazine acetate has an intermediate half-life (12–24 hours) due to gradual hydrolysis of the acetyl group. In contrast, fluphenazine decanoate (C10 ester) provides sustained release over weeks, making it suitable for non-adherent patients . Thiopropazate, a chlorinated analog with an acetate ester, exhibits a shorter duration than fluphenazine acetate due to faster metabolic clearance .

Clinical Applications: Fluphenazine esters (acetate, decanoate) are used in schizophrenia and bipolar disorder, with the decanoate form preferred for maintenance therapy . Perphenazine and prochlorperazine are favored for acute agitation and nausea, respectively, due to their receptor selectivity .

Biological Activity

1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)phenothiazin-10-yl)propyl)-, acetate is a compound that belongs to the class of phenothiazines, which are primarily known for their antipsychotic properties. This article explores its biological activity, focusing on pharmacodynamics, mechanisms of action, and relevant case studies.

- Molecular Formula : C24H28F3N3O2S

- Molar Mass : 479.56 g/mol

- Density : 1.252 g/cm³ (predicted)

- Boiling Point : 580.9°C (predicted)

- pKa : 7.35 (predicted)

These properties suggest that the compound possesses a significant degree of stability and solubility in biological systems, which is critical for its therapeutic efficacy.

This compound acts primarily as a dopamine receptor antagonist , particularly at D1 and D2 receptors in the mesolimbic pathway of the brain. This action is crucial for its antipsychotic effects, as it helps to mitigate symptoms associated with schizophrenia and other psychotic disorders by reducing dopaminergic activity .

Pharmacodynamics

The pharmacodynamic profile indicates that this compound not only blocks dopamine receptors but also interacts with various serotonin receptors (5-HT receptors), suggesting a multi-faceted approach to managing psychotic symptoms. The modulation of these receptors may contribute to its efficacy in treating mood disorders alongside psychosis .

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity against various cell lines. For instance:

These results indicate that the compound has potential applications beyond psychiatric disorders, including anti-cancer properties.

In Vivo Studies

In animal models, the administration of this compound has shown promising results in reducing hyperactivity and improving cognitive function in subjects with induced psychotic symptoms. A notable study involved administering varying doses to rats, leading to significant reductions in stereotypical behaviors associated with dopaminergic overactivity .

Case Studies

- Schizophrenia Management : A clinical trial involving patients with schizophrenia demonstrated that those treated with the compound exhibited a marked reduction in Positive and Negative Syndrome Scale (PANSS) scores compared to a placebo group. The trial reported an average reduction of 30% in symptoms over a 12-week period .

- Adjunct Therapy for Depression : Another study explored its use as an adjunct therapy in patients with major depressive disorder who were resistant to standard treatments. Results indicated improved mood and reduced anxiety levels when combined with SSRIs .

Q & A

Basic: What are the key synthetic pathways for synthesizing this compound, and how are intermediates monitored?

Methodological Answer:

The synthesis typically involves sequential alkylation and hydrolysis steps. For example, alkylation of 2-trifluoromethylphenothiazine with 4-formyl-1-piperazinylpropyl chloride under sodium amide produces an intermediate, which undergoes alkaline hydrolysis to remove the N-formyl group. Subsequent alkylation with 2-bromoethanol-1 acetate and acidic hydrolysis yields the final compound . Monitoring intermediates is achieved via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:1) as the mobile phase, with UV detection at 254 nm . Recrystallization in ethyl acetate ensures purity of intermediates .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR identifies substituents on the phenothiazine ring and piperazine-ethanol moiety. For instance, the trifluoromethyl group appears as a singlet at ~δ 120 ppm in ¹³C NMR .

- 2D NMR (COSY, HSQC) resolves overlapping signals in the propyl linker region .

Mass Spectrometry (MS):

- High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₂₃H₂₅F₃N₃O₂S requires m/z 470.1583) and fragmentation patterns (e.g., cleavage at the propyl group) .

Advanced: How can researchers resolve contradictions in spectral data between synthesized batches?

Methodological Answer:

Cross-Validation with Complementary Techniques:

- Use X-ray crystallography to resolve ambiguities in stereochemistry (e.g., configuration of the piperazine ring) .

- IR Spectroscopy identifies unexpected functional groups (e.g., unhydrolyzed acetate esters at ~1740 cm⁻¹) .

Batch Comparison:

- Apply HPLC-PDA with a C18 column (acetonitrile/0.1% TFA gradient) to detect impurities. Discrepancies in retention times may indicate byproducts from incomplete alkylation .

Statistical Analysis:

Advanced: What in vitro models are suitable for studying its neuropharmacological mechanisms?

Methodological Answer:

Receptor Binding Assays:

- Competitive radioligand assays (e.g., [³H]spiperone for dopamine D2 receptors) quantify affinity (Kᵢ) in transfected HEK293 cells .

Calcium Imaging:

- Fluo-4 AM-loaded SH-SY5Y cells assess intracellular Ca²⁺ flux modulated by phenothiazine interactions with ion channels .

Molecular Dynamics (MD) Simulations:

- Simulate binding to the 5-HT₂A receptor using CHARMM force fields to rationalize selectivity over related targets .

Advanced: How can researchers optimize synthetic yield while minimizing byproducts?

Methodological Answer:

Reaction Parameter Screening:

- Use a DoE (Design of Experiments) approach to vary temperature (40–80°C), solvent (DMF vs. THF), and base (NaH vs. K₂CO₃). For example, THF at 60°C reduces N-oxide byproducts by 30% .

Catalyst Optimization:

- Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

In-Line Analytics:

Basic: What are the compound’s key physicochemical properties relevant to formulation?

Methodological Answer:

Solubility:

- LogP (calculated: ~3.2) indicates moderate lipophilicity. Experimental solubility in PBS (pH 7.4) is ~0.8 mg/mL, requiring cyclodextrin complexation for aqueous formulations .

Thermal Stability:

- Differential scanning calorimetry (DSC) shows decomposition onset at 215°C, with a melting endotherm at 180°C .

pKa:

- The piperazine nitrogen has pKa₁ ~8.1 (protonated) and pKa₂ ~3.9 (deprotonated), influencing salt formation (e.g., hydrochloride vs. acetate) .

Advanced: How can structural analogs guide SAR studies for improved bioactivity?

Methodological Answer:

Core Modifications:

- Compare with Prochlorperazine (2-chloro substituent) to assess the impact of trifluoromethyl on receptor binding .

Linker Optimization:

- Replace the propyl chain with a polyethylene glycol (PEG) spacer to evaluate pharmacokinetic effects (e.g., t₁/₂ in rat plasma) .

3D-QSAR Modeling:

- Build CoMFA/CoMSIA models using IC₅₀ data from analogs to predict regions for steric/electronic optimization .

Basic: What safety precautions are critical during handling?

Methodological Answer:

Personal Protective Equipment (PPE):

- Use nitrile gloves and fume hoods to avoid dermal/ocular exposure, as phenothiazines are potential irritants .

Waste Disposal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.